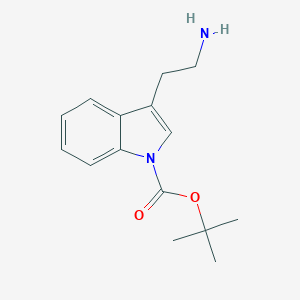

1-Boc-tryptamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Boc-tryptamine involves various strategies, including the solvent-free, uncatalyzed asymmetric "ene" reactions which provide a general approach to α-trifluoromethylated tryptamines. These reactions yield Boc- and sulfinylamido-protected α-trifluoromethyltryptamines with high diastereoselectivity and yield by simply heating the reactants without a solvent. This method allows for the selective removal of protecting groups, enabling further chemical modifications (Mazzeo et al., 2017). Additionally, new synthetic technologies have been developed for constructing novel heterocycles and tryptamines, showcasing the versatility of synthetic approaches in creating 1-Boc-tryptamine derivatives (Nicolaou et al., 2009).

Aplicaciones Científicas De Investigación

1. Construction of Heterocycles and Tryptamines

- Methods of Application: The N-Boc tryptamine is dissolved in dichloromethane (CH2Cl2) and treated with trifluoroacetic acid (TFA). The reaction mixture is stirred until all starting N-Boc compound is converted to the desired product .

- Results or Outcomes: The reaction leads to the formation of tryptamines, which are then purified by flash column chromatography on silica gel using ethyl acetate:hexanes mixtures as eluent .

2. Synthesis of β-Carboline Alkaloids

- Methods of Application: The cycloamination process involves the reaction of tryptamine with 1,4-butanediol in the presence of trifluoroacetic acid and a ruthenium catalyst .

- Results or Outcomes: The reaction results in the formation of harmicine, a tetracyclic structure, in a single step .

3. Synthesis of Indole Derivatives

- Application Summary: 1-Boc-tryptamine is used in the synthesis of indole derivatives, which are found in a diverse array of biologically significant natural compounds, including neurotransmitters like serotonin and complex alkaloids such as the clinically used anticancer agents vinblastine and mitomycin C, and the antihypertensive alkaloid reserpine .

- Results or Outcomes: The reaction results in the formation of various indole derivatives, each with its own unique set of biological activities .

4. Synthesis of Complex Heterocycles

- Application Summary: 1-Boc-tryptamine is used in the synthesis of complex heterocycles, which are key structures in many biologically active compounds .

- Methods of Application: The N-Boc tryptamine is dissolved in dichloromethane (CH2Cl2) and treated with trifluoroacetic acid (TFA). The reaction mixture is stirred until all starting N-Boc compound is converted to the desired product .

- Results or Outcomes: The reaction leads to the formation of complex heterocycles, which are then purified by flash column chromatography on silica gel using ethyl acetate:hexanes mixtures as eluent .

5. Synthesis of Natural Products

- Application Summary: 1-Boc-tryptamine is used in the synthesis of natural products. These natural products often contain complex heterocyclic structures, which are key to their biological activity .

- Methods of Application: The N-Boc tryptamine is dissolved in dichloromethane (CH2Cl2) and treated with trifluoroacetic acid (TFA). The reaction mixture is stirred until all starting N-Boc compound is converted to the desired product .

- Results or Outcomes: The reaction leads to the formation of natural products, which are then purified by flash column chromatography on silica gel using ethyl acetate:hexanes mixtures as eluent .

6. Synthesis of Bioactive Molecules

- Application Summary: 1-Boc-tryptamine is used in the synthesis of bioactive molecules, such as β-carboline alkaloids. These alkaloids have diverse biological activities and are potential drug candidates .

- Methods of Application: The synthesis involves a cycloamination process, where tryptamine reacts with 1,4-butanediol in the presence of trifluoroacetic acid and a ruthenium catalyst .

- Results or Outcomes: The reaction results in the formation of harmicine, a tetracyclic structure, in a single step .

Safety And Hazards

Direcciones Futuras

Tryptamines are naturally occurring compounds, which can derive from the amino acid tryptophan by several biosynthetic pathways . The report proposes several new directions and experiments to ascertain the role of DMT in the brain, including brain mapping of enzymes responsible for the biosynthesis of DMT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration .

Propiedades

IUPAC Name |

tert-butyl 3-(2-aminoethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-11(8-9-16)12-6-4-5-7-13(12)17/h4-7,10H,8-9,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJFEUODIYFJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363691 | |

| Record name | 1-Boc-tryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-tryptamine | |

CAS RN |

167015-84-1 | |

| Record name | 1-Boc-tryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

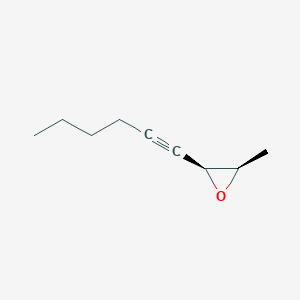

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

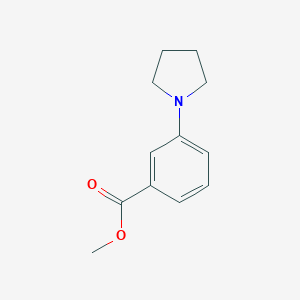

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)

![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)